molecular formula C4H8ClF2NO B6360999 (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride CAS No. 1433363-34-8

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride

Cat. No.: B6360999
CAS No.: 1433363-34-8
M. Wt: 159.56 g/mol
InChI Key: NLERLCGBOKVMAG-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different fluorinated pyrrolidine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols or amines.

Scientific Research Applications

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4,4-Difluoropyrrolidine: Lacks the hydroxyl group but shares the fluorinated pyrrolidine core.

    (3R)-4-Fluoropyrrolidin-3-ol: Contains only one fluorine atom, resulting in different chemical properties.

    (3R)-4,4-Difluoropyrrolidin-2-one: A ketone derivative with distinct reactivity.

Uniqueness

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride is unique due to the presence of both fluorine atoms and the hydroxyl group, which confer specific reactivity and potential biological activity. Its dual fluorination enhances its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R)-4,4-difluoropyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERLCGBOKVMAG-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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